molecular formula C8H6Cl3NO3 B13837310 ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate

ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate

Cat. No.: B13837310
M. Wt: 270.5 g/mol
InChI Key: BXXVCOBIULFGSP-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate is a chemical compound with a pyridine ring structure substituted with three chlorine atoms and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method involves the reaction of 3,4,5-trichloro-2-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Oxidation: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

    Substitution: Derivatives with substituted nucleophiles.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichloro-2-hydroxypyridine: A precursor in the synthesis of ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate.

    Ethyl 3,4,5-trichloro-2-pyridinecarboxylate: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6Cl3NO3

Molecular Weight

270.5 g/mol

IUPAC Name

ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H6Cl3NO3/c1-2-15-8(14)6-4(10)3(9)5(11)7(13)12-6/h2H2,1H3,(H,12,13)

InChI Key

BXXVCOBIULFGSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)Cl

Origin of Product

United States

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